N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylindol-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(19-10-5-13-24-19)21-17-8-4-9-18-16(17)11-12-22(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORRIAQPRWJGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide and Its Analogues
Retrosynthetic Analysis of the N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide Core
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection is at the amide bond, a robust and well-established chemical linkage. This bond can be formed through the coupling of a 1-benzyl-1H-indol-4-amine intermediate with furan-2-carboxylic acid or an activated derivative thereof, such as furan-2-carbonyl chloride.
Further deconstruction of the 1-benzyl-1H-indol-4-amine intermediate involves two key steps. The first is the disconnection of the N-benzyl group, which can be introduced via N-alkylation of a 4-aminoindole (B1269813) precursor. The second key disconnection breaks apart the indole (B1671886) ring itself, leading to simpler, commercially available starting materials. The choice of the specific indole ring construction method will dictate the nature of these precursors.
This retrosynthetic approach allows for the modular synthesis of a variety of analogues by modifying the benzyl (B1604629) group, the acyl component, or the substitution pattern on the indole ring.
Approaches to the Indole Ring System Construction for Indole-4-substituted Scaffolds
The formation of the indole nucleus, particularly with substitution at the 4-position, is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed for this purpose.
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgresearchgate.netmdpi.com For the synthesis of a 4-aminoindole scaffold, a (3-aminophenyl)hydrazine derivative would be a key starting material. The general mechanism proceeds through the formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.orgmdpi.com
While the classical Fischer indole synthesis is powerful, its application for the synthesis of certain substituted indoles can be limited by the availability of the corresponding hydrazines and sometimes harsh reaction conditions. Modern variants have been developed to address these limitations. For instance, palladium-catalyzed methods now allow for the in situ formation of the necessary hydrazone intermediates from aryl halides and hydrazones, expanding the scope of accessible starting materials. wikipedia.orgjk-sci.com Another variation involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which can rapidly generate densely substituted indoles. rsc.org
Table 1: Examples of Fischer Indole Synthesis and its Variants
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid, Heat | Substituted Indole | Variable | wikipedia.org |
| Aryl Bromide, Hydrazone | Palladium Catalyst | N-Arylhydrazone (intermediate for Fischer synthesis) | Good | wikipedia.orgjk-sci.com |
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. mdpi.comresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. acs.orgbeilstein-journals.orgnih.govorganic-chemistry.orgtandfonline.com
One common strategy involves the intramolecular cyclization of appropriately substituted anilines. For example, 2-alkynyl anilines can undergo cyclization to form indoles. mdpi.com The synthesis of 4-aminoindoles can be achieved through palladium-catalyzed C-N bond formation. A key precursor for this approach is a di-halogenated benzene (B151609) ring, which can be selectively functionalized. For instance, a palladium-catalyzed amination of a 4-bromo-1H-indole derivative can be employed to introduce the amino group at the C4 position. acs.orgbeilstein-journals.org
These methods often utilize specific phosphine (B1218219) ligands to control the reactivity and selectivity of the palladium catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations. acs.orgbeilstein-journals.org
Table 2: Examples of Transition Metal-Catalyzed Indole Synthesis
| Starting Material | Catalyst System | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoindole derivative | PdCl₂, Xantphos | Cesium pivalate, Amine | 4-Aminoindole derivative | High | acs.org |
| N-substituted 4-bromo-7-azaindole | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, Amine | N-substituted 4-amino-7-azaindole | High | beilstein-journals.org |
Beyond the Fischer synthesis and transition metal-catalyzed methods, other cyclization strategies can be employed to construct the 4-substituted indole core. One notable approach begins with a substituted nitroaniline. For example, 2-methyl-3-nitroaniline (B147196) can be used as a starting material. The nitro group can be reduced to an amine at a later stage of the synthesis. This route often involves the construction of a side chain that can then cyclize to form the indole ring.
Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes have also been developed to synthesize substituted indolines, which can then be oxidized to the corresponding indoles. This method provides access to indoles with carbon substituents at the C-4 position. researchgate.net Furthermore, regiocontrolled oxidative cyclizations of 3-substituted indoles have been shown to favor cyclization at the 4-position under certain conditions, offering another route to functionalized indoles. nih.gov
Strategies for N-Alkylation of the Indole Nitrogen with Benzyl Moieties
The introduction of the benzyl group onto the indole nitrogen is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through N-alkylation.
Direct N-alkylation of the indole nitrogen is a common and effective method. mdpi.comnih.govnih.govstanford.edu This reaction generally involves the deprotonation of the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.orgorganic-chemistry.org
The choice of base and solvent is critical to ensure selective N-alkylation over potential C3-alkylation, as the C3 position of the indole ring is also nucleophilic. nih.gov Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. rsc.org The use of phase-transfer catalysts can also facilitate the N-alkylation under milder conditions. It is important to consider that the presence of an amino group at the C4 position might influence the reactivity and require protection prior to N-alkylation to avoid competing reactions.
Table 3: Conditions for N-Benzylation of Indoles
| Indole Substrate | Benzylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole | Benzyl bromide | Potassium hydroxide | Dimethyl sulfoxide | Room temperature | 85-89% | orgsyn.org |
| 2,3-Dimethylindole | Benzyl bromide | Sodium hydride | DMF | 80 °C | 91% | rsc.org |
Protecting Group Strategies for Selective N-Alkylation.
A critical step in the synthesis of this compound is the selective N-alkylation of the indole nitrogen in the presence of a C4-amino group. The inherent nucleophilicity of both the indole nitrogen (N-1) and the exocyclic amino group necessitates a protecting group strategy to ensure regioselectivity.
The general approach involves the protection of the more nucleophilic C4-amino group, followed by the alkylation (in this case, benzylation) of the indole nitrogen, and subsequent deprotection of the amino group to allow for the final amide coupling.
Common protecting groups for amines that can be employed include acyl groups (e.g., acetyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) groups. jocpr.com The choice of protecting group is dictated by its stability under the N-alkylation conditions and the mildness of the conditions required for its removal to avoid affecting other functionalities in the molecule. jocpr.com
For instance, the 4-amino group of a 4-aminoindole precursor can be protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to the basic conditions typically used for N-alkylation of indoles (e.g., using a base like sodium hydride and an alkylating agent like benzyl bromide). Following the successful N-benzylation of the indole ring, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the 4-amino group for the subsequent amide bond formation.
Another strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for sequential deprotection and reaction at different sites. jocpr.com For example, an Fmoc group could be used to protect the amino group, which is base-labile, while a different acid-labile or hydrogenation-labile group is used elsewhere in the molecule.
The following table summarizes some potential protecting groups for the 4-amino group and their typical deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Acetyl | Ac | Acidic or basic hydrolysis |
Formation of the Furan-2-carboxamide Linkage: Amide Bond Formation Reactions.
The final key step in the synthesis is the formation of the amide bond between the 4-amino group of 1-benzyl-1H-indol-4-amine and furan-2-carboxylic acid. Several standard and advanced peptide coupling methods can be employed for this transformation.
Peptide coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid component. uni-kiel.de 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency, is a common choice. peptide.comuniurb.it The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another powerful coupling reagent. bachem.com It converts the carboxylic acid into a benzotriazolyl ester, which is a highly reactive species towards aminolysis. peptide.com PyBOP, a related reagent, is also frequently used and is considered safer as it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com
A typical procedure would involve dissolving furan-2-carboxylic acid, 1-benzyl-1H-indol-4-amine, a coupling reagent (like EDC or BOP), and an additive (if necessary) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed. peptide.com
A more traditional and often very efficient method for amide bond formation is the use of an acyl chloride. Furan-2-carboxylic acid can be converted to the more reactive furan-2-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov
The resulting furan-2-carbonyl chloride is then reacted with 1-benzyl-1H-indol-4-amine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. mdpi.com This reaction is generally fast and high-yielding. A study on the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide successfully employed furan-2-carbonyl chloride for the acylation of an amino group. mdpi.com
Activated Ester Methods: Furan-2-carboxylic acid can be converted into an activated ester, which is an ester with a good leaving group. Common examples include N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. These activated esters readily react with the amino group of 1-benzyl-1H-indol-4-amine to form the desired amide. The synthesis of furan-2-carboxamides has been achieved using carbonyldiimidazole (CDI) to activate the carboxylic acid, which forms a reactive acyl-imidazole intermediate. nih.gov
Mixed Anhydride (B1165640) Methods: The mixed anhydride method involves the reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) to form a mixed carboxylic-carbonic anhydride. highfine.comthieme-connect.de This anhydride is a highly activated species that reacts rapidly with the amine to form the amide bond. This method is often preferred for its speed and the ease of purification of the product. highfine.com
The following table provides a comparison of these amide bond formation methods.
| Method | Activating Agent | Advantages | Disadvantages |
| Peptide Coupling Reagents | EDC, BOP, PyBOP | Mild conditions, low racemization | Reagents can be expensive, potential side reactions |
| Acyl Chloride | SOCl₂, (COCl)₂ | High reactivity, high yield | Harsh conditions for acyl chloride formation, moisture sensitive |
| Activated Ester | NHS, CDI | Stable intermediates, mild reaction | Can be a two-step process |
| Mixed Anhydride | Alkyl chloroformates | Fast reaction, good yields | Potential for side reactions if not controlled |
Synthesis of Substituted Furan-2-carboxylic Acid Precursors and Furan-2-acyl Chlorides.
The synthesis of analogues of the title compound often requires substituted furan-2-carboxylic acids. A variety of methods exist for the synthesis of these precursors. For instance, 5-methyl-2-furancarboxylic acid can be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid through hydrogenolysis. rsc.org Other methods include the carboxylation of substituted furans or the oxidation of the corresponding furfurals. rsc.org The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing substituted furans that can be further functionalized. pharmaguideline.com
Once the substituted furan-2-carboxylic acid is obtained, it can be converted to the corresponding acyl chloride using standard methods with reagents like thionyl chloride or oxalyl chloride, as mentioned previously. nih.gov
Stereo- and Regioselective Synthesis Approaches for this compound Analogues.
The synthesis of analogues of this compound may require the introduction of substituents at various positions on the indole or furan (B31954) rings, or on the benzyl group, with specific stereochemistry or regiochemistry.
Regioselectivity: The regioselectivity of electrophilic substitution on the indole ring is well-established, with a strong preference for reaction at the C3 position. To achieve substitution at other positions, directed metallation strategies are often employed. For the furan ring, electrophilic substitution typically occurs at the C5 position if it is unsubstituted. pharmaguideline.com The synthesis of specifically substituted furan precursors is therefore crucial for creating diverse analogues.
Stereoselectivity: If chiral centers are introduced into the molecule, for example, on the benzyl group or as substituents on the indole or furan rings, stereoselective synthesis methods would be necessary. This could involve the use of chiral starting materials, chiral catalysts for asymmetric reactions, or the separation of enantiomers through chiral chromatography. For instance, if an analogue with a chiral benzylic substituent were desired, an asymmetric alkylation of the indole nitrogen could be explored using a chiral catalyst.
Application of Multicomponent Reactions (MCRs) in the Synthesis of Related Indole and Furan Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have become powerful tools in synthetic and medicinal chemistry. nih.govrsc.orgnih.gov Their efficiency, atom economy, and ability to rapidly generate molecular diversity make them particularly suitable for constructing complex heterocyclic systems like those found in this compound. mdpi.comresearchgate.net
The synthesis of indole and furan scaffolds, the core components of the target molecule, can be significantly streamlined using MCRs. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are especially prominent in this regard. nih.govacs.orgthieme-connect.com
Ugi Reaction for Indole Scaffolds: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov This reaction has been ingeniously adapted for the de novo synthesis of indole cores. rsc.org For instance, a two-step sequence involving an Ugi-4CR followed by an acid-induced cyclization can assemble multi-substituted indole-2-carboxamide derivatives from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and various isocyanides. rsc.org This approach is notable for its mild, metal-free conditions and use of benign solvents like ethanol. rsc.org Other innovative methods utilize a sequential Ugi-3CR/Wittig reaction to produce indoles in a one-pot fashion from odorless isocyanide-substituted phosphonium (B103445) salts, aldehydes, and amines. acs.org
Passerini and other MCRs for Furan Scaffolds: The Passerini three-component reaction, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. asianpubs.orgwikipedia.org This reaction serves as a powerful entry point for constructing substituted furans. thieme-connect.com Post-Passerini modifications are a common strategy; for example, a Passerini/Wittig/isomerization sequence can be employed to prepare 1,2,4-trisubstituted furans under mild conditions. thieme-connect.com Furan itself, particularly derivatives like 2-furfural, can be a key component in MCRs, participating in reactions that lead to precursors for intramolecular Diels–Alder reactions, thereby generating complex polycyclic structures. acs.org A one-pot multicomponent approach has also been developed for the synthesis of furan-2(5H)-one derivatives that incorporate indole fragments, highlighting the utility of MCRs in fusing these two important heterocyclic systems. mdpi.com
The table below illustrates the general components and resulting scaffolds for these key MCRs.
| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Reference |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Indole Precursor) | nih.govacs.orgrsc.org |
| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide (Furan Precursor) | thieme-connect.comasianpubs.orgwikipedia.org |
| Telescoped MCR | Indole, Arylglyoxal, Meldrum's Acid | Indole-substituted Furan-2(5H)-one | mdpi.com |
Optimization of Reaction Conditions for Improved Yields and Purity
The final and crucial step in the synthesis of this compound is the formation of the amide bond between the 1-benzyl-1H-indol-4-amine core and furan-2-carboxylic acid. Amide coupling is one of the most frequently performed reactions in medicinal chemistry. growingscience.com However, coupling less reactive heterocyclic amines, such as indole derivatives, can be challenging and requires careful optimization of reaction conditions to achieve high yields and purity. asiaresearchnews.comtohoku.ac.jp
Key parameters that are typically optimized include the choice of coupling reagents, catalysts, bases, solvents, and reaction temperature.
Coupling Reagents and Catalysts: A variety of reagents have been developed to activate the carboxylic acid for nucleophilic attack by the amine. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). nih.gov More modern and highly efficient coupling reagents include uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com
Recent studies have focused on developing catalytic, one-pot procedures. For instance, a system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to be highly effective for the N-acylation of low-reactivity nitrogen-containing heterocycles like indole, even at a 1:1 substrate ratio. asiaresearchnews.comtohoku.ac.jp This method is advantageous as it operates under mild conditions and avoids the need for excess reagents. tohoku.ac.jp
Bases and Solvents: The choice of base is critical to deprotonate the carboxylic acid and neutralize any acidic byproducts. Non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed. growingscience.comnih.gov The solvent can significantly influence reaction rates and solubility. Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) are frequently used for amide coupling reactions. growingscience.comnih.gov
The following table presents a hypothetical optimization study for the amide coupling step, based on established principles, illustrating how systematic variation of parameters can lead to improved outcomes.
Table: Optimization of Amide Coupling for this compound
| Entry | Coupling Reagent | Additive/Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC | HOBt | DIPEA | DMF | 25 | 65 |
| 2 | DCC | DMAP | TEA | DCM | 25 | 58 |
| 3 | HATU | - | DIPEA | DMF | 25 | 88 |
| 4 | HATU | - | DIPEA | CH₃CN | 25 | 85 |
| 5 | Boc₂O | DMAPO (cat.) | - | CH₃CN | 25 | 92 |
This systematic approach allows for the identification of optimal conditions (e.g., Entry 5) that maximize the yield of the desired product while minimizing side reactions, thus ensuring high purity. growingscience.com
Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced analytical and structural elucidation of this compound is not publicly available. While general methodologies for the characterization of related indole and furan carboxamide compounds exist, specific spectroscopic and chromatographic data for this particular molecule, including NMR chemical shifts, IR absorption frequencies, mass spectrometry fragmentation patterns, and HPLC retention times, are not reported in the searched scientific papers and databases.
Therefore, it is not possible to provide the detailed research findings and data tables for the specified outline sections (3.1.1, 3.1.2, 3.1.3, 3.2.1, and 3.2.2) as requested. The generation of a scientifically accurate article with the required level of detail is contingent on the availability of published experimental results for the specific compound .
Advanced Analytical and Structural Elucidation Techniques for N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide
Chromatographic Separation and Purification Techniques.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of a chemical reaction in real-time. rsisinternational.orgrepec.org It allows for the rapid separation of components in a mixture, enabling chemists to observe the consumption of starting materials and the formation of the desired product. The separation is based on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (an eluent).
In the synthesis of N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide, TLC is employed to track the conversion of the initial reactants (e.g., 1-benzyl-1H-indol-4-amine and furan-2-carbonyl chloride) into the final amide product. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a chamber containing an appropriate mobile phase. Compounds are visualized, typically under UV light, where the aromatic nature of the indole (B1671886) and furan (B31954) rings allows them to appear as dark spots on a fluorescent background.
The relative polarity of the reactants and the product dictates their mobility on the TLC plate, which is quantified by the retention factor (Rf). The product, this compound, will have a distinct Rf value compared to the starting materials. A completed reaction is indicated by the disappearance of the reactant spots and the appearance of a single, well-defined product spot.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 on aluminum plates |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |
| Visualization Method | UV lamp (254 nm) |
| Retention Factor (Rf) of Product | Compound-specific; appears as a new spot distinct from starting materials |
| Outcome | Confirmation of product formation and disappearance of reactants |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry.
For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The diffraction pattern of X-rays passing through the crystal lattice is used to generate an electron density map, from which the exact position of each atom can be determined. This analysis would confirm the planarity of the indole and furan rings and reveal the rotational orientation (dihedral angles) between the indole core, the furan ring, and the benzyl (B1604629) group. Such data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which influence the material's physical properties.
As of this writing, specific crystallographic data for this compound has not been reported in publicly available literature. However, a hypothetical data table below illustrates the typical parameters obtained from such an analysis.
| Crystallographic Parameter | Value (Illustrative) |
|---|---|
| Chemical Formula | C₂₆H₂₀N₂O₂ |
| Formula Weight | 392.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |
| Volume | 1945 ų |
| Z (Molecules per unit cell) | 4 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides a critical check on the purity and empirical formula of a synthesized compound.
The molecular formula for this compound is C₂₆H₂₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated with high precision. An experimental analysis is then performed on a purified sample of the compound. The experimentally determined ("found") percentages are compared to the theoretical ("calculated") values. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's proposed empirical formula and indicates a high degree of purity.
| Element | Theoretical (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 79.57 | 79.49 |
| Hydrogen (H) | 5.14 | 5.19 |
| Nitrogen (N) | 7.14 | 7.10 |
Molecular Interactions and Mechanistic Insights of N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide Analogues
Cellular Assays for Biological Activity
The molecular interactions observed in vitro translate into measurable effects on cellular function. Cellular assays using specific cell lines have been instrumental in characterizing the biological activity of N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide analogues, particularly in the context of cancer.
Analogues of the indole-2-carboxamide scaffold have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.govrsc.orgnih.gov For example, a series of 5-substituted-3-ethylindole-2-carboxamides showed potent activity, with mean GI₅₀ values in the nanomolar range against four different cancer cell lines. rsc.org The most potent derivatives in this series exhibited GI₅₀ values as low as 37 nM. rsc.org Similarly, another study on indole-2-carboxamides found strong antiproliferative effects against the MCF-7 breast cancer cell line, with GI₅₀ values ranging from 0.95 µM to 1.50 µM for the most effective compounds. nih.gov
While extensive research has focused on cancer cells, the effects of these specific analogues on macrophages are less characterized. However, other heterocyclic carboxamide lipids have been shown to preferentially modulate macrophage immune responses by interfering with sphingosine-1-phosphate-related pathways, suggesting a potential area for future investigation with indole-based carboxamides. rsc.orgrsc.org
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 5-Substituted-3-ethylindole-2-carboxamides | 4 Cancer Cell Lines (Mean) | GI₅₀ | 37 nM - 55 nM | rsc.org |
| Indole-2-carboxamides | MCF-7 (Breast Cancer) | GI₅₀ | 0.95 µM - 1.50 µM | nih.gov |
A primary mechanism underlying the antiproliferative activity of these compounds is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.
Studies have shown that potent indole-2-carboxamide analogues can induce apoptosis by activating the caspase cascade. nih.gov Treatment of cancer cells with these compounds led to a significant, multi-fold increase in the levels of active caspase-3, a key executioner of apoptosis. nih.gov This activation was accompanied by changes in other apoptotic markers, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2. nih.gov
Furthermore, these compounds have been observed to arrest the cell cycle, preventing cancer cells from progressing through the division process. Analogues based on a related N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold were found to cause cell cycle arrest in the G2/M phase. This effect was consistent with the inhibition of tubulin polymerization, a critical process for mitotic spindle formation. Similarly, a resveratrol (B1683913) analogue containing a furan-2-carboxamide moiety was also shown to induce G2/M cell cycle arrest through the activation of the p53-p21 pathway in colorectal cancer cells.
Anti-inflammatory Activity in Cellular Models (e.g., inhibition of LPS-induced TNF-α and IL-6 expression)
Analogues of this compound, particularly those incorporating indole (B1671886) or furan (B31954) carboxamide scaffolds, have demonstrated notable anti-inflammatory properties in various cellular models. A primary mechanism for this activity is the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells stimulated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to a robust inflammatory response.
Research has shown that certain indole derivatives can effectively suppress the release of TNF-α and IL-6 from LPS-treated peritoneal macrophages. researchgate.net This inhibitory action is crucial, as these cytokines are key mediators of the inflammatory cascade. Similarly, studies on other structurally related compounds, including indole-2-formamide derivatives, have confirmed their ability to effectively inhibit the release of NO, IL-6, and TNF-α. nih.gov The anti-inflammatory effects are not limited to direct cytokine inhibition; some compounds also modulate the upstream signaling pathways. For instance, certain molecules have been found to suppress the mRNA expression levels of TNF-α, IL-6, and IL-1β, indicating an effect at the transcriptional level. plos.org This suppression can occur through the modulation of key signaling pathways like the NF-κB pathway, which is centrally involved in the inflammatory response. plos.orgnih.gov A new agonist for the G protein-coupled formyl peptide receptor 2 (FPR2), for example, was shown to abolish LPS-induced increases in IL-1β and IL-6 expression in organotypic hippocampal cultures. nih.gov
The table below summarizes the inhibitory effects of representative compounds on cytokine production in LPS-stimulated cellular models.
| Compound Type | Cellular Model | Inhibited Cytokines | Reference |
| Indole Derivatives | Peritoneal Macrophages | TNF-α, IL-6 | researchgate.net |
| Indole-2-formamide Derivatives | Macrophages | NO, IL-6, TNF-α | nih.gov |
| Ascofuranone | RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β (mRNA) | plos.org |
| FPR2 Agonist MR-39 | Organotypic Hippocampal Cultures | IL-1β, IL-6 | nih.gov |
Antimicrobial and Antifungal Activity in Cell-Based Models
The structural motifs present in this compound, namely the furan ring and the carboxamide linker, are features of various compounds with significant antimicrobial and antifungal activities.
Nitrofuran derivatives, for example, have been synthesized and tested against a range of fungal species, with many showing inhibitory activity. mdpi.com The fungicidal and fungistatic profiles of these compounds highlight the potential of the furan moiety in antimicrobial drug design. Similarly, various carboxamide derivatives have been developed and evaluated for their efficacy against bacteria and fungi. researchgate.net N-phenylbenzamides have shown potential as antibacterial and antifungal agents, capable of inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the fungus Candida albicans. nih.gov Other classes, such as 1H-benzimidazole-5-carboxamidine derivatives, have displayed potent activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against both bacteria and C. albicans. nih.gov
The broad-spectrum potential is a recurring theme. Nicotinamide derivatives have been identified as potent agents against C. albicans, including fluconazole-resistant strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov The data suggest that these compounds can be developed as effective topical antimicrobial agents. nih.govbiomedpharmajournal.org
The following table presents the antimicrobial and antifungal activity of various related compounds, showcasing their minimum inhibitory concentrations (MIC).
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Nitrofuran Derivatives | H. capsulatum, P. brasiliensis | 0.48 µg/mL | mdpi.com |
| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Zone of Inhibition | nih.gov |
| Benzimidazole-5-carboxamidines | Bacteria & C. albicans | 3.12 μg/mL | nih.gov |
| Nicotinamide Derivatives | Fluconazole-resistant C. albicans | 0.125–1 μg/mL | nih.gov |
| Pyrazole-4-carboxamides | G. zeae | >50% inhibition at 100 µg/mL | researchgate.net |
Mechanistic Studies at the Molecular and Cellular Level
Many biologically active indole and carboxamide derivatives exert their effects by modulating cell signaling pathways, frequently through interaction with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses.
For instance, certain indole-2-carboxamide analogues have been identified as antagonists for α1-adrenergic receptors (α1-ARs), which are known to couple with G-proteins to modulate various intracellular processes. nih.gov The ability of these compounds to block α1-ARs demonstrates a direct interaction with a GPCR-mediated signaling pathway. Other related compounds have been shown to act as antagonists at the Nociceptin/orphanin FQ (NOP) receptor, another member of the GPCR family, by attenuating the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by the receptor's natural ligand. nih.gov
Furthermore, the development of G protein-biased agonists for receptors like GPR52 and the µ-opioid receptor underscores the nuanced ways these scaffolds can modulate GPCR signaling. chemrxiv.orgvub.be Biased agonists preferentially activate G-protein signaling over other pathways, such as β-arrestin recruitment, which can lead to more targeted therapeutic effects with fewer side effects. chemrxiv.orgvub.be This highlights the potential for designing this compound analogues that selectively modulate specific arms of a GPCR signaling cascade.
Beyond receptor modulation, analogues of this compound have been investigated as enzyme inhibitors. Kinetic characterization of these interactions provides crucial information about their potency, selectivity, and mechanism of inhibition.
A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). Indanone derivatives containing a 1-benzyl-piperidine moiety, structurally related to the subject compound, have been identified as highly potent AChE inhibitors. nih.gov One such compound, E2020 (Donepezil), exhibited an IC50 value of 5.7 nM, indicating very high potency. nih.gov This compound also showed remarkable selectivity, with an affinity for AChE that was 1250 times greater than for the related enzyme butyrylcholinesterase. nih.gov Similarly, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been designed as multi-target inhibitors of both cholinesterase enzymes and monoamine oxidase (MAO), with some showing IC50 values in the low micromolar range. mdpi.com
Such studies are essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds to enhance their inhibitory activity and selectivity against specific enzyme targets.
| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |
| 1-benzyl-piperidine indanone derivative (E2020) | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |
| Dihydroisoquinoline-carboxamide derivative | Acetylcholinesterase (AChE) | 0.15 µM | mdpi.com |
| Dihydroisoquinoline-carboxamide derivative | Monoamine Oxidase-A (MAO-A) | 0.15 µM | mdpi.com |
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a key mechanism for inducing cell death. Several studies have shown that indole-carboxamide analogues can trigger this pathway in cancer cells.
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). tubitak.gov.trmdpi.com The induction of apoptosis by bioactive compounds often involves the dysregulation of these proteins, leading to increased mitochondrial outer membrane permeability. This results in the release of cytochrome c from the mitochondria into the cytosol. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the dismantling of the cell. tubitak.gov.tr
A specific NAF-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in human benign prostatic hyperplasia cells. nih.govnih.gov Further analysis revealed that this induction was associated with the downregulation of anti-apoptotic genes, demonstrating a clear link to the molecular machinery of the intrinsic pathway. nih.gov Studies on other compounds have confirmed that apoptosis induction is associated with a reduction in the mitochondrial membrane potential and the activation of caspases, reinforcing the central role of the mitochondrial pathway. mdpi.com
Phenotypic Screening and High-Throughput Approaches in Chemical Biology
Phenotypic screening represents a powerful, "biology-first" strategy in drug discovery. nih.gov Unlike target-based screening, which relies on a known molecular target, phenotypic screening involves testing large libraries of compounds in disease-relevant cellular or whole-organism models to identify molecules that produce a desired change in phenotype (e.g., cell death, inhibition of parasite growth). nih.govnih.gov This approach is particularly valuable for complex diseases where the optimal drug target may not be known. nih.gov
High-throughput screening (HTS) enables the rapid testing of millions of compounds in these phenotypic assays. For example, the GlaxoSmithKline HTS diversity set of 1.8 million compounds was screened against three kinetoplastid parasites using whole-cell phenotypic assays. nih.gov This effort led to the identification of three "chemical boxes" of approximately 200 compounds each with anti-kinetoplastid activity. nih.gov Functional analysis of these hits suggested a wide array of potential modes of action, highlighting how phenotypic screening can uncover novel biology and new drug targets. nih.gov
Analogues of this compound, with their diverse biological activities, are ideal candidates for inclusion in libraries for such screening campaigns. A phenotypic approach could uncover entirely new therapeutic applications for this chemical scaffold, independent of any preconceived biological target, thereby expanding its potential utility in chemical biology and medicine.
Structure Activity Relationship Sar and Ligand Design Principles for N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide Derivatives
Impact of Indole (B1671886) Ring Substitutions on Biological Activity and Selectivity
The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the biological activity of N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide derivatives. researchgate.net The position and nature of substituents on this ring system can drastically alter the compound's modulatory properties and selectivity. researchgate.netmdpi.com
Research into related indole-2-carboxamide series has demonstrated that the location of substituents on the indole ring is crucial. For instance, in one study on 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for activity, whereas substitution at the 4-position was the least favorable. researchgate.net In other series of 5-substituted-3-ethylindole-2-carboxamides, modifications at the C5 position were explored to develop dual-targeted antiproliferative agents. rsc.org Similarly, for 1H-indole-2-carboxamides acting as CB1 allosteric modulators, SAR studies have largely focused on modifications at various positions of the indole ring. nih.gov These findings suggest that for this compound, systematic exploration of substituents at positions C3, C5, C6, and C7 is a viable strategy for fine-tuning biological activity.
Halogenation of the indole ring is a common strategy to modulate the electronic properties and metabolic stability of a compound. Studies on related indole derivatives have shown that the type and position of the halogen can have a significant impact. For example, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in one series of compounds. researchgate.net The introduction of a 5-chloro substituent on the indole ring has been a key feature in the development of certain indole-2-carboxamide derivatives. nih.gov In another study, the effect of the position and number of halogen atoms on the indole's phenyl ring was also investigated to enhance antiproliferative activity. nih.gov
Beyond halogens, other groups like methoxy (B1213986) substituents have also been evaluated. Derivatives with a methoxy group showed that substitution at the 7-position of the indole ring was the most favorable for activity. researchgate.net This indicates that both electron-withdrawing (halogens) and electron-donating (methoxy) groups can enhance activity, depending on their position on the indole nucleus.
| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Position 4 | General | Least favorable for activity | researchgate.net |
| Position 5 | Chloro | Commonly used in active modulators | nih.gov |
| Position 7 | Methoxy | Most favorable for activity | researchgate.net |
| General | Fluorine | More potent than chlorine substitution | researchgate.net |
Influence of the N-Benzyl Moiety on Ligand-Target Recognition and Potency
The N-benzyl group plays a pivotal role in anchoring the ligand to its biological target and significantly influences potency. In related scaffolds, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, the N-benzyl moiety is critical for high-affinity binding to sigma1 receptors. nih.gov SAR studies on these related compounds show that substitutions on the aromatic ring of the benzyl (B1604629) group can modulate affinity and selectivity. researchgate.net
For instance, in a series of 1-(1-benzyl-1H-indol-3-yl) derivatives, substitutions on the benzyl ring with oxygenated functional groups were found to increase receptor selectivity. rsc.org Specifically, hydroxyl derivatives exhibited the highest selectivity for the hα7 nicotinic acetylcholine (B1216132) receptor subtype. rsc.org This was attributed to the hydroxyl group forming a hydrogen bond with a specific amino acid residue (Gln116) in the receptor's binding site. rsc.org This highlights the potential for introducing hydrogen bond donors or acceptors onto the benzyl ring of this compound to enhance both potency and selectivity for a specific target.
Role of Furan-2-carboxamide Substituents on Activity and Interaction Profiles
The furan-2-carboxamide portion of the molecule is integral to its biological activity, serving as a key interaction domain. The furan (B31954) ring is a versatile chemical structure frequently used in medicinal chemistry. mdpi.com SAR studies on a diverse collection of furan-2-carboxamides have revealed that modifications to this moiety can significantly impact biological outcomes, such as antibiofilm activity. nih.gov
In one study, it was found that attaching different functional groups to a phenyl ring linked to the carboxamide modulated activity. Halogen substituents on this external phenyl ring generally led to better inhibition of biofilm formation, while electron-donating groups like methyl or methoxy showed similar positive effects. nih.gov An optimization campaign for a related N-benzyl-5-nitrofuran-2-carboxamide antitubercular agent demonstrated that the nitrofuran moiety was key to its potent activity. nih.gov These findings suggest that substitutions directly on the furan ring (e.g., at the 5-position) or on aromatic groups attached to the carboxamide nitrogen could be a fruitful avenue for lead optimization.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape, or conformation, of this compound is crucial for its interaction with a biological target. The molecule's flexibility, primarily due to rotation around several single bonds, means it can exist in multiple shapes. Identifying the specific "bioactive conformation" is a key goal of SAR studies.
Conformational analysis of structurally related tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, has been performed using NMR spectroscopy and computational methods like Density Functional Theory (DFT). scielo.brresearchgate.net These studies revealed a hindered rotational equilibrium around the amide C-N bond, leading to stable cis (E) and trans (Z) rotamers in solution. scielo.brresearchgate.net DFT calculations predicted the existence of multiple stable conformations for both the E and Z isomers. scielo.br Similar rotational barriers and conformational preferences are expected for this compound.
In related benzoyl derivatives of furan, the rings are typically twisted with respect to the carbonyl plane to minimize steric hindrance, and the orientation of the carbonyl and heterocyclic oxygens can be either O,O-trans or O,O-cis. Determining the preferred orientation of the furan ring, indole nucleus, and benzyl group relative to the central carboxamide linker is essential for understanding how the molecule fits into its binding site.
Pharmacophore Modeling and Strategies for Lead Optimization based on SAR
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. jppres.com By analyzing the SAR of a series of active molecules, a pharmacophore model can be constructed to guide the design of new, more potent compounds. ujpronline.commdpi.com
For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, a pharmacophore model identified key features: hydrophobic centers in the indole and aromatic rings, hydrogen bond donors in the imino group, and hydrogen bond acceptors in the carbonyl and sulfonyl groups. mdpi.com A similar model for this compound derivatives would likely identify:
A hydrophobic region corresponding to the benzyl group.
A hydrophobic/aromatic feature for the indole ring.
A hydrogen bond acceptor in the carboxamide carbonyl oxygen.
An aromatic/hydrogen bond acceptor feature for the furan oxygen.
Based on the cumulative SAR data, lead optimization strategies could include:
Indole Ring Modification : Introducing small, electron-withdrawing groups like fluorine at the C5 or C7 positions to potentially enhance potency.
N-Benzyl Group Substitution : Placing small hydrogen bond donors (e.g., -OH) or acceptors on the benzyl ring's phenyl group to probe for specific interactions within the target's binding pocket and improve selectivity. rsc.org
Furan Moiety Exploration : Adding substituents at the 5-position of the furan ring to improve activity, as seen in related nitrofuran analogs. nih.gov
Scaffold Hopping : Bioisosteric replacement of the furan ring with other five-membered heterocycles (e.g., thiophene, thiazole) to explore different interaction profiles and physicochemical properties.
These strategies, guided by a robust pharmacophore model, can accelerate the discovery of optimized leads with improved biological activity. mdpi.com
Computational and Theoretical Chemistry Studies of N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions.
Prediction of Binding Modes and Affinities with Target Proteins (e.g., protein active sites, allosteric sites).
No published studies detailing the binding modes or affinities of this specific compound with any protein targets were identified.
Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions).
Without molecular docking or dynamics simulation data, an analysis of the intermolecular interactions between N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide and potential biological targets is not possible.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction.
No literature was found that reports on DFT or other quantum chemical calculations performed to determine the electronic structure, reactivity parameters, or predicted spectroscopic properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology.
No QSAR models that include this compound as part of the training or test set were found. Such studies are essential for predicting the biological activity of the compound based on its structural features.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Early-Stage Research.
There are no specific published reports detailing the in silico prediction of the ADME properties for this compound.
Should research on this specific compound be published in the future, the requested article can be generated.
Preclinical Research and Potential Biological Applications of N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide Analogues Non Clinical Focus
In Vitro Efficacy in Non-Human Disease Models
The in vitro efficacy of compounds structurally related to N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide has been demonstrated in various non-human disease models, particularly in cancer and inflammation research.
Anticancer Activity in Cell Lines:
A significant body of research has focused on the antiproliferative effects of indole-2-carboxamide and furan-2-carboxamide analogues against a panel of human cancer cell lines. nih.govrsc.org For instance, a series of 5-substituted-3-ethylindole-2-carboxamides demonstrated potent antiproliferative activity against four cancer cell lines, with some derivatives showing GI₅₀ values as low as 37 nM. nih.govresearchgate.net The mechanism often involves the inhibition of key proteins in cell cycle regulation and signaling. nih.govresearchgate.net
Similarly, carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer potential against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov One p-tolyl substituted compound showed the highest activity, reducing hepatocellular carcinoma cell viability to 33.29%. nih.gov Other studies have explored bis(indolyl)furan compounds, which exhibited antiproliferative activity against 10 human tumor cell lines. mdpi.com Novel indole (B1671886) hybrid chalcones have also shown selective activity against cancer cells, with one derivative displaying an IC₅₀ value of 8.0 µM against Jurkat cells while showing no toxicity to non-cancer cells. mdpi.com Another study on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues identified compounds with potent activity against the MDA-MB-468 triple-negative breast cancer cell line, with GI₅₀ values around 2.94 µM. nih.gov
| Compound Class | Cell Line(s) | Activity Metric | Notable Result | Source(s) |
|---|---|---|---|---|
| 5-Substituted-3-ethylindole-2-carboxamides | Four cancer cell lines | GI₅₀ | 37 nM (Compound 5j) | nih.gov, researchgate.net |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Cell Viability | 33.29% (Compound 4d) | nih.gov |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | MCF-7 | IC₅₀ | 46 nM (Compound 13e) | nih.gov |
| Bis(indolyl)furan analogues | 10 human tumor cell lines | Antiproliferative Activity | Active at 100 µg/mL | mdpi.com |
| Indole Hybrid Chalcones | Jurkat, HCT116 | IC₅₀ | 8.0 µM (Jurkat) | mdpi.com |
| Tetrahydropyrazino[1,2-a]indole-3-carboxamides | MDA-MB-468 | GI₅₀ | 2.94 µM (Compound 2f) | nih.gov |
Anti-inflammatory Activity in Macrophages:
The anti-inflammatory potential of related carboxamide and furan (B31954) structures has been investigated in macrophage cell models. Single-tailed heterocyclic carboxamide lipids have been shown to modulate macrophage activity by interfering with sphingosine-1-phosphate-related pathways. rsc.org In studies using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS), certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). nih.gov For example, a diamine-PEGylated oleanolic acid derivative inhibited NO production by over 75% at a concentration of 1 µg/mL. nih.gov Other research on N-phenylcarbamothioylbenzamides identified derivatives with significant in vivo anti-inflammatory activity, which was correlated with potent inhibition of prostaglandin (B15479496) E2 (PGE₂) synthesis. nih.gov These findings suggest that the furan-carboxamide scaffold is a promising candidate for the development of novel anti-inflammatory agents. psecommunity.org
Evaluation in Ex Vivo Systems
Research on this compound analogues in ex vivo systems is less extensive but has provided valuable insights. One study characterized the effects of an analogue, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, on native Nociceptin/orphanin FQ (NOP) receptors in rat brain slices. nih.gov The experiments were conducted on midbrain slices containing the ventrolateral periaqueductal gray (vlPAG), a region dense in NOP receptors. nih.gov In vlPAG neurons, the compound was shown to antagonize the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels induced by the NOP receptor agonist. nih.gov This ex vivo model allowed for the characterization of the compound's antagonistic potency and action kinetics on native receptors within a neural circuit, confirming its role as a pure antagonist with moderate potency. nih.gov
Research into Specific Biological Targets and Their Therapeutic Implications
The therapeutic potential of this compound analogues is often linked to their ability to interact with specific biological targets.
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Models:
Several studies have explored analogues as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease. A series of N-benzylpiperidine carboxamide derivatives were designed to have a more metabolically stable amide linker, with the most active analogues showing IC₅₀ values in the sub-micromolar range against AChE. nih.gov Another highly potent and selective AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, emerged from a structure-activity relationship study, exhibiting an IC₅₀ of 5.7 nM. nih.gov This compound was 1,250 times more selective for AChE over butyrylcholinesterase. nih.gov These findings highlight the potential of the benzyl-carboxamide scaffold in designing potent and selective AChE inhibitors.
Cannabinoid Receptor 1 (CB1) Modulation:
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor involved in pain, cognition, and metabolism. nih.govnih.gov Its ubiquitous expression has made it a target for therapeutic development, although central nervous system side effects have limited the use of direct agonists. nih.gov Analogues featuring the carboxamide moiety have been investigated as CB1 receptor modulators. For example, a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides were developed as potent and highly selective ligands for the related CB2 receptor. acs.org Other research has focused on pyrazole-3-carboxamide analogues of the antagonist SR141716, leading to the discovery of novel compounds with unique binding properties at the CB1 receptor. researchgate.net The development of peripherally restricted CB1 agonists is an emerging strategy to achieve therapeutic effects, such as analgesia, without the psychoactive side effects associated with central CB1 activation. nih.gov
EGFR/CDK2 Inhibition in Cancer Research:
A promising strategy in cancer research is the dual inhibition of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). A new series of 5-substituted-3-ethylindole-2-carboxamides was designed and synthesized for this purpose. nih.govrsc.org Several of these compounds displayed potent antiproliferative activity, and further investigation confirmed their dual inhibitory mechanism. nih.govresearchgate.net The most effective compounds inhibited EGFR with IC₅₀ values comparable to the reference drug erlotinib (B232) (85 nM vs. 80 nM) and also inhibited CDK2 with IC₅₀ values as low as 33 nM. nih.govresearchgate.net This dual-targeting approach suggests that such indole-carboxamide derivatives could be valuable leads for developing novel anticancer agents. nih.govresearchgate.net Other scaffolds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, have also yielded potent CDK2 inhibitors. mdpi.com
| Compound Class | Target(s) | Activity Metric | Notable Result | Source(s) |
|---|---|---|---|---|
| N-benzylpiperidine carboxamides | AChE | IC₅₀ | 0.41 µM | nih.gov |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | IC₅₀ | 5.7 nM | nih.gov |
| 5-Substituted-3-ethylindole-2-carboxamides | EGFR & CDK2 | IC₅₀ | EGFR: 85 nM; CDK2: 33 nM | nih.gov, researchgate.net |
| N-benzyl-5-nitrofuran-2-carboxamide analogues | M. tuberculosis | MIC | 0.019 µM | nih.gov, researchgate.net |
| 3,5-dinitrobenzamide (B1662146) derivatives | M. tuberculosis (DprE1) | MIC | 0.031 µg/mL | mdpi.com |
DprE1 for Anti-tubercular Research:
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for novel anti-tubercular drugs. mdpi.com The nitrofuran scaffold is particularly relevant here. An optimization campaign for N-benzyl-5-nitrofuran-2-carboxamide led to analogues with potent in vitro activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.019 µM, coupled with low cytotoxicity. nih.govresearchgate.net Similarly, a series of 3,5-dinitrobenzamide derivatives, which are structurally related to known DprE1 inhibitors, showed activity comparable to the frontline drug isoniazid. mdpi.com These compounds are believed to act as covalent inhibitors of DprE1, where the nitro group is essential for the mechanism of action. mdpi.com
Exploratory Research into Novel Therapeutic Areas based on Mechanistic Insights
The mechanistic insights gained from targeting specific proteins open avenues for exploratory research into novel therapeutic areas.
The development of dual EGFR/CDK2 inhibitors provides a clear example. nih.govresearchgate.net While their primary application is in oncology, this dual-action mechanism could be particularly effective against cancers that have developed resistance to therapies targeting only one of these pathways. Exploratory research could focus on their use in specific cancer subtypes known for EGFR inhibitor resistance, such as certain non-small cell lung cancers.
In the realm of neuropharmacology, the modulation of CB1 receptors by carboxamide analogues extends beyond pain management. nih.gov Given the role of the endocannabinoid system in homeostatic control, these compounds could be explored for metabolic disorders, obesity, and various neuropsychiatric conditions like depression and schizophrenia, where alterations in CB1 receptor function have been implicated. nih.govnih.gov The development of peripherally restricted or allosteric modulators could unlock these applications by avoiding central side effects. nih.gov
Finally, the potent activity of nitrofuran-carboxamide analogues against DprE1 positions them as critical leads in the fight against tuberculosis. nih.govmdpi.com Exploratory research should focus on their efficacy against multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of M. tuberculosis. Their unique mechanism of action could be leveraged in combination therapies to shorten treatment duration and overcome existing resistance profiles. researchgate.net
Future Perspectives and Research Challenges for N 1 Benzyl 1h Indol 4 Yl Furan 2 Carboxamide Research
Unexplored Synthetic Avenues and Methodological Advancements for Complex Analogues
The future synthesis of complex analogues of N-(1-benzyl-1H-indol-4-yl)furan-2-carboxamide will likely focus on efficiency, diversity, and the introduction of greater molecular complexity. While the core structure can be assembled through standard amide coupling reactions between 1-benzyl-1H-indol-4-amine and furan-2-carbonyl chloride, the generation of a diverse library of analogues necessitates more advanced synthetic strategies. researchgate.netmdpi.com
One of the primary challenges lies in the regioselective functionalization of both the indole (B1671886) and furan (B31954) rings. Future research could explore late-stage C-H activation and functionalization, a powerful tool for modifying complex molecules without the need for de novo synthesis. rsc.org This would allow for the introduction of various substituents on the benzenoid part of the indole ring, the C2 and C3 positions of the indole, and the furan ring, to systematically probe the structure-activity relationship (SAR).
Moreover, diversity-oriented synthesis approaches could be employed to rapidly generate a wide range of analogues. nih.gov This could involve multicomponent reactions or the development of novel one-pot procedures that combine several synthetic steps, thereby increasing efficiency and reducing waste. acs.org For instance, a potential future synthetic approach could involve a palladium-catalyzed cross-coupling reaction to introduce diverse aryl or alkyl groups at various positions on the indole scaffold before the final amidation step. organic-chemistry.org
Table 1: Illustrative Unexplored Synthetic Routes for Analogue Generation
| Synthetic Strategy | Target Modification | Potential Advantages |
| C-H Arylation | Positions 2, 3, 5, 6, 7 of the indole ring | Avoids pre-functionalization of starting materials |
| Multicomponent Reactions | Rapid assembly of diverse scaffolds | High efficiency and atom economy |
| Flow Chemistry | Scalable and controlled synthesis | Improved safety and reproducibility |
| Photoredox Catalysis | Novel bond formations under mild conditions | Access to previously inaccessible chemical space researchgate.net |
Identification of Novel Biological Targets and Investigations into Polypharmacology
The indole scaffold is known for its ability to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. bohrium.commdpi.comresearchgate.net A significant future challenge for this compound research is to move beyond initial phenotypic screening and identify its specific molecular targets.
Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, could be employed to identify the direct binding partners of the compound in a cellular context. These techniques can provide a global view of the compound's interactions and reveal novel, unexpected targets.
Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction in drug discovery. nih.gov Given the promiscuous nature of the indole scaffold, it is plausible that this compound and its analogues could exhibit polypharmacological profiles. Future research should aim to characterize these multi-target interactions and understand their synergistic or antagonistic effects. This could be particularly relevant in complex diseases like cancer, where targeting multiple signaling pathways can lead to more effective therapeutic outcomes. mdpi.com
Table 2: Potential Biological Target Classes for this compound
| Target Class | Rationale based on Scaffold | Potential Therapeutic Area |
| Protein Kinases | Indole is a common kinase inhibitor scaffold mdpi.com | Oncology, Inflammation |
| GPCRs | Indole derivatives are known to modulate GPCRs | Neuroscience, Metabolic Diseases |
| Nuclear Receptors | Structural similarity to endogenous ligands | Endocrinology, Oncology |
| Ion Channels | Furan-containing compounds can modulate ion channels | Neurology, Cardiology |
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Efficacy Assessment
To accurately predict the clinical potential of this compound, it is crucial to move beyond simple 2D cell culture models. The development and utilization of more physiologically relevant in vitro and ex vivo models represent a key area for future research.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. These models can provide more accurate insights into a compound's efficacy, penetration, and potential toxicity. For example, if the compound is being investigated as an anti-cancer agent, its efficacy could be tested on tumor spheroids derived from patient samples.
Ex vivo models using fresh human tissue can also provide valuable data on a compound's activity in a more complex biological environment. aacrjournals.org For instance, precision-cut tissue slices of tumors or other organs can be used to assess both the efficacy and the metabolic fate of the compound. The development of co-culture systems, for example, immune cells with cancer cells, will be critical to evaluate the immunomodulatory effects of the compound. biorxiv.org
Further Elucidation of Structure-Kinetic Relationships and their Translational Relevance
Understanding the kinetics of the interaction between a drug and its target is becoming increasingly important in drug discovery. fiveable.me While traditional drug optimization focuses on improving binding affinity (a thermodynamic parameter), there is growing evidence that the kinetics of this interaction, specifically the association (kon) and dissociation (koff) rates, can have a profound impact on a drug's efficacy and duration of action in vivo. wikipedia.org
A major research challenge will be to elucidate the structure-kinetic relationships (SKR) for this compound and its analogues. This will involve using advanced biophysical techniques, such as surface plasmon resonance (SPR), to measure the binding kinetics of a series of compounds against their identified biological target(s). reactionbiology.com
The translational relevance of these kinetic parameters will then need to be established. For example, a compound with a slow koff (long residence time) may exhibit a more sustained pharmacological effect, which could be advantageous for certain therapeutic applications. Understanding how modifications to the chemical structure of this compound influence its binding kinetics will be crucial for designing molecules with optimal in vivo performance.
Table 3: Hypothetical Structure-Kinetic Relationship Data for a Series of Analogues
| Compound ID | Modification | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) (s) |
| Lead Compound | - | 1.0 x 105 | 1.0 x 10-2 | 100 |
| Analogue A | Addition of 5-fluoro on indole | 1.2 x 105 | 5.0 x 10-3 | 200 |
| Analogue B | Replacement of benzyl (B1604629) with pyridylmethyl | 8.0 x 104 | 1.1 x 10-2 | 91 |
| Analogue C | Addition of methyl on furan | 1.5 x 105 | 2.0 x 10-4 | 5000 |
Design of Highly Selective and Potent Analogues with Optimized Pharmacological Profiles
The ultimate goal of future research on this compound will be the design of highly potent and selective analogues with optimized pharmacological profiles. This will be an iterative process guided by the insights gained from SAR and SKR studies.
Computational methods, such as pharmacophore modeling and molecular docking, will play a pivotal role in this process. nih.gov By building a model of the compound's binding site on its target protein, researchers can rationally design new analogues with improved interactions. These computational models can help prioritize which analogues to synthesize, thereby saving time and resources.
In addition to potency and selectivity, other aspects of the pharmacological profile will need to be optimized. This includes physicochemical properties, such as solubility and permeability, as well as pharmacokinetic properties, such as metabolic stability and bioavailability. A key challenge will be to achieve a balance between these different properties to produce a compound that is not only active at its target but also has the necessary characteristics to be an effective drug.
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Acetonitrile or DMF | Higher solubility of intermediates | |
| Temperature | 80–100°C | Accelerates coupling reaction | |
| Reaction Time | 4–6 hours | Minimizes side-product formation | |
| Catalyst | Triethylamine (1.2 eq.) | Neutralizes HCl, improves yield |
How is the structural integrity of this compound confirmed using spectroscopic techniques?
Basic Question
Structural validation relies on multi-spectral analysis:
- NMR :
- ¹H NMR : Aromatic protons in the indole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.5 ppm) rings confirm connectivity. The benzyl group’s methylene protons appear as a singlet (δ ~4.8 ppm) .
- ¹³C NMR : Carbonyl resonance at δ ~165 ppm verifies the amide bond .
- IR : Stretching vibrations at ~1670 cm⁻¹ (C=O amide) and ~3300 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the calculated molecular weight (e.g., m/z 345.4 for C₂₀H₁₇N₂O₂) .
Data Contradictions :
Crystallographic studies (e.g., ) highlight potential planarity deviations in the amide linkage due to intramolecular H-bonding with substituents, which may affect NMR interpretation .
What strategies resolve contradictions in reported biological activities of furan-2-carboxamide derivatives?
Advanced Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) arise from structural modifications and assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Standardized Assays :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls to minimize variability .
- Meta-Analysis : Cross-reference data from kinase inhibition assays (e.g., IC₅₀ values) and molecular docking studies to identify outliers .
How can computational methods predict the binding affinity of this compound to biological targets?
Advanced Question
Molecular Docking Workflow :
Target Selection : Prioritize targets with structural homology (e.g., cyclooxygenase-2 or EGFR kinase) .
Ligand Preparation : Optimize the compound’s 3D conformation using software like AutoDock Vina .
Binding Site Analysis : Identify hydrophobic pockets (e.g., indole moiety’s interaction with ATP-binding sites) .
Scoring Functions : Compare docking scores (e.g., ΔG = -8.2 kcal/mol for COX-2) with experimental IC₅₀ values .
Q. Validation :
- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes (RMSD < 2 Å indicates strong binding) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .
What are the key physicochemical properties of this compound relevant to experimental design?
Basic Question
| Property | Value | Experimental Relevance | Source |
|---|---|---|---|
| Solubility | 0.12 mg/mL in DMSO | In vitro assay compatibility | |
| LogP | 3.2 ± 0.3 | Predicts membrane permeability | |
| Melting Point | 198–202°C | Purity assessment | |
| Stability | Stable at 4°C (6 months) | Storage conditions |
Note : Low aqueous solubility may necessitate formulation with cyclodextrins or PEG .
What experimental approaches validate the mechanism of action of this compound in enzyme inhibition studies?
Advanced Question
- Enzyme Kinetics :
- Michaelis-Menten Analysis : Measure Vₘₐₓ and Kₘ in the presence/absence of the compound to determine inhibition type (e.g., competitive vs. non-competitive) .
- Lineweaver-Burk Plots : Identify inhibition constants (Kᵢ) .
- Cellular Assays :
- Western Blotting : Quantify phosphorylation levels of target kinases (e.g., AKT or ERK) post-treatment .
- Apoptosis Markers : Caspase-3/7 activation confirms pro-apoptotic effects .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) .
Case Study :
In STING pathway studies (), the compound reduced IFN-β secretion by 70% at 10 μM, suggesting immunomodulatory effects via cGAS-STING interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
